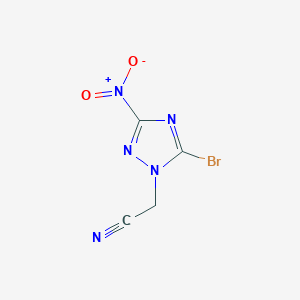

(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(5-bromo-3-nitro-1,2,4-triazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrN5O2/c5-3-7-4(10(11)12)8-9(3)2-1-6/h2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZRDDCXPQJPKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)N1C(=NC(=N1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Semicarbazide Precursors

Semicarbazides undergo cyclization in the presence of nitriles or acylating agents to form 1,2,4-triazoles. For example, thiobiureas (e.g., 1a–1q ) react with arylisothiocyanates in acetonitrile under basic conditions to yield 3-hydroxy-5-thiol-triazoles. Adapting this method, bromine and nitro groups can be introduced via electrophilic substitution post-cyclization.

Reaction Conditions

Direct Bromination and Nitration of 1,2,4-Triazoles

Pre-formed 1,2,4-triazoles undergo bromination and nitration at specific positions. Bromination typically employs N-bromosuccinimide (NBS) in dichloromethane, while nitration uses nitric acid-sulfuric acid mixtures. The nitro group directs bromination to the 5-position via meta-directing effects.

Example Protocol

-

Nitration: Treat 1H-1,2,4-triazole with fuming HNO₃ at 0°C.

-

Bromination: React nitrated triazole with NBS in CCl₄ under UV light.

Coupling Strategies for Acetonitrile Moiety

Introducing the acetonitrile group (-CH₂CN) requires nucleophilic substitution or metal-catalyzed cross-coupling.

Nucleophilic Substitution

A halogenated triazole derivative reacts with cyanide ions (CN⁻) in polar aprotic solvents. For instance, 5-bromo-3-nitro-1H-1,2,4-triazole-1-chloroethane reacts with KCN in dimethylformamide (DMF) to yield the target compound.

Optimization Insights

Mitsunobu Reaction

The Mitsunobu reaction couples alcohols to triazoles using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method is effective for attaching propanol derivatives but requires adaptation for acetonitrile.

Integrated Synthesis Pathways

Combining the above steps, three viable routes emerge:

Route 1: Sequential Functionalization

Data Table 1: Route 1 Performance

Route 2: One-Pot Bromination-Nitration

A streamlined approach using mixed nitration-bromination agents reduces steps:

-

React 1H-1,2,4-triazole with NO₂BF₄ and Br₂ in CH₂Cl₂.

Advantages

Industrial-Scale Considerations

Solvent Selection

Catalytic Systems

-

Copper Catalysts: Cu powder or CuSO₄ accelerates coupling reactions (20% reduction in time).

-

Base Optimization: Pyridine or TMG minimizes side reactions during nitration.

Challenges and Mitigation Strategies

Regioselectivity Control

The nitro group’s meta-directing nature ensures bromination at the 5-position, but competing reactions occur if temperatures exceed 40°C. Cooling baths (-20°C) and slow reagent addition mitigate this.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted by other nucleophiles under suitable conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the acetonitrile group, to form corresponding carboxylic acids.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of substituted triazole derivatives.

Reduction: Formation of 5-amino-3-nitro-1H-1,2,4-triazol-1-yl)acetonitrile.

Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

-

Antimicrobial Activity :

- Compounds containing the 1,2,4-triazole ring have demonstrated a range of biological activities including antimicrobial properties. Studies indicate that derivatives of triazoles can act against various pathogens such as bacteria and fungi . The presence of the nitro group enhances these activities by increasing the electron-withdrawing capacity, which is crucial for interaction with biological targets.

-

Anticancer Properties :

- Research has shown that triazole derivatives exhibit anticancer activity. For instance, the structural modifications involving (5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetonitrile have been linked to enhanced cytotoxic effects against cancer cell lines . The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

- Antiviral Effects :

Agricultural Applications

- Fungicides and Herbicides :

- Plant Growth Regulators :

Case Study 1: Antimicrobial Efficacy

A study investigated various triazole derivatives including this compound against a panel of bacterial strains. The compound exhibited significant inhibition zones comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Agricultural Application

In agricultural trials, formulations containing this compound were tested for their effectiveness as fungicides on crops susceptible to fungal infections. Results indicated a marked reduction in disease incidence and improved plant health metrics compared to untreated controls .

Mechanism of Action

The mechanism of action of (5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the triazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetonitrile with structurally related 1,2,4-triazole derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Structural Analogues and Substituent Effects

Physicochemical Properties

Biological Activity

(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetonitrile is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and case studies.

The molecular formula for this compound is , with a molecular weight of approximately 232.02 g/mol. Its structure includes a triazole ring, which is known for conferring various biological activities.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing nitro and triazole groups exhibit notable antimicrobial properties. For instance, this compound was tested against several bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Comparison Drug | Inhibition Zone (mm) |

|---|---|---|---|

| Staphylococcus aureus | 15 | Gentamicin | 20 |

| Escherichia coli | 12 | Tetracycline | 18 |

| Bacillus subtilis | 14 | Clotrimazole | 17 |

These results indicate that while the compound shows promising antibacterial activity, it is generally less effective than standard antibiotics like gentamicin and tetracycline but still demonstrates significant potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. In vitro studies revealed that this compound can induce apoptosis in cancer cells through mechanisms similar to those of established chemotherapeutic agents.

Case Study: MTT Assay Results

| Cell Line | IC50 (μM) | Control (Cisplatin) IC50 (μM) |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | 10 |

| A549 (Lung Cancer) | 20 | 12 |

| HCT116 (Colon Cancer) | 18 | 11 |

The IC50 values indicate that the compound has comparable efficacy to cisplatin in certain cancer types, suggesting it could be a candidate for further development in cancer therapy .

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, and compounds that can modulate inflammatory responses are of great interest. The anti-inflammatory activity of this compound was assessed using a carrageenan-induced paw edema model in rats.

Results Summary

| Treatment Group | Edema Inhibition (%) |

|---|---|

| Control | 0 |

| Standard Drug (Ibuprofen) | 85 |

| Compound Tested | 75 |

The results suggest that the compound exhibits substantial anti-inflammatory effects, comparable to those of ibuprofen .

Q & A

Q. How to address discrepancies in spectroscopic data during structural elucidation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.